1-Benzyl-1,4-azaphosphinane 4-oxide
Description
Properties
Molecular Formula |
C11H15NOP+ |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-benzyl-1,4-azaphosphinan-4-ium 4-oxide |
InChI |
InChI=1S/C11H15NOP/c13-14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2/q+1 |
InChI Key |
FKVYQFJORQDMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C[P+](=O)CCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 1 Benzyl 1,4 Azaphosphinane 4 Oxide
Spectroscopic Characterization Techniques
The definitive structural analysis of 1-Benzyl-1,4-azaphosphinane 4-oxide would rely on a combination of modern spectroscopic techniques to probe its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be a primary tool for elucidating the connectivity and spatial arrangement of atoms within the molecule. Key experiments would include:
¹H NMR: This would provide information on the number of different types of protons and their neighboring environments. The spectra of related N-benzyl piperidine (B6355638) derivatives suggest that the benzylic protons would appear as a characteristic singlet or AB quartet, while the protons on the azaphosphinane ring would exhibit complex splitting patterns due to coupling with each other and with the phosphorus atom. nih.gov
¹³C NMR: This technique would identify the number of unique carbon environments. The chemical shifts would be indicative of the electronic environment of each carbon atom, with carbons closer to the electronegative nitrogen and oxygen atoms appearing at higher chemical shifts. nih.govresearchgate.netyoutube.comrsc.org
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR would be crucial. The chemical shift of the phosphorus atom would confirm its oxidation state as a phosphine (B1218219) oxide. mdpi.comnih.gov
2D NMR (COSY, HSQC, HMBC): These experiments would be essential to unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule.
A hypothetical data table for the expected NMR signals is presented below, based on general knowledge of similar structures.
| Atom | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic-H | 7.2 - 7.4 | m | |
| Benzyl-CH₂ | ~3.6 | s | |
| Ring-CH₂ (adjacent to N) | 2.5 - 2.9 | m | |
| Ring-CH₂ (adjacent to P) | 2.0 - 2.4 | m | |
| Aromatic-C | 127 - 138 | ||
| Benzyl-C | ~63 | ||
| Ring-C (adjacent to N) | 50 - 55 | ||
| Ring-C (adjacent to P) | 25 - 30 | ||
| ³¹P | 30 - 50 |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy would provide valuable information about the functional groups present in 1-Benzyl-1,4-azaphosphinane 4-oxide.
Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the P=O (phosphoryl) group, typically in the region of 1150-1250 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be prominent. rsc.orgnih.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, particularly for the symmetric vibrations of the molecule. The P=O stretch is also Raman active. nih.govresearchgate.net
A table of expected vibrational frequencies is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| P=O Stretch | 1150 - 1250 | Strong (IR) |
| C-H (Aromatic) Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) Stretch | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1020 - 1250 | Medium |
X-ray Crystallographic Studies of Azaphosphinane Frameworks
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for 1-Benzyl-1,4-azaphosphinane 4-oxide has been reported, analysis of related azaphosphinane or piperidine structures would be informative. researchgate.netresearchgate.netnih.gov Such a study would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the six-membered ring and the orientation of the benzyl (B1604629) and oxide substituents. For instance, it would definitively determine whether the benzyl group and the phosphoryl oxygen adopt axial or equatorial positions.
Conformational Preferences and Ring Dynamics
The 1,4-azaphosphinane ring, similar to cyclohexane (B81311) and piperidine, is expected to adopt a chair conformation to minimize angular and torsional strain. However, the presence of the nitrogen and phosphorus heteroatoms and the bulky benzyl group introduces complexity to its conformational analysis.
The conformational equilibrium would likely involve two chair forms that can interconvert via a ring-flipping process. The preference for the axial or equatorial orientation of the N-benzyl group is influenced by a balance of steric and electronic effects. In many N-benzyl piperidine systems, the equatorial orientation is favored to avoid 1,3-diaxial interactions. nih.gov Similarly, the orientation of the P=O group will have a significant impact on the ring conformation.
Computational modeling, using methods such as Density Functional Theory (DFT), would be a powerful tool to investigate the relative energies of different conformers and the energy barriers for their interconversion, providing insights into the ring dynamics.
Stereochemical Aspects of Azaphosphinane 4-oxide Structures
The phosphorus atom in 1-Benzyl-1,4-azaphosphinane 4-oxide is a potential stereocenter if the two carbon atoms attached to it are part of a chiral environment or if substitution on the ring renders them diastereotopic. The synthesis of this compound could potentially lead to a racemic mixture of enantiomers. mdpi.comnih.govrsc.orgacs.org
The stereochemistry at the phosphorus center is crucial as it can influence the biological activity and chemical reactivity of the molecule. The oxidation of the precursor phosphine to the phosphine oxide generally occurs with retention of configuration at the phosphorus atom. electronicsandbooks.com The stereochemical outcome of reactions involving the azaphosphinane ring would be highly dependent on the preferred conformation and the steric hindrance posed by the substituents.
Chemical Reactivity and Transformation Studies of 1 Benzyl 1,4 Azaphosphinane 4 Oxide
Oxidation and Reduction Chemistry
No specific studies detailing the oxidation or reduction of 1-Benzyl-1,4-azaphosphinane 4-oxide have been found. For related compounds, such as 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide, it is noted that the phosphine (B1218219) oxide can be reduced to the corresponding phosphine. Common reducing agents for such transformations include silanes and other hydride donors. Further oxidation of the phosphine oxide is generally challenging under standard conditions.
Nucleophilic and Electrophilic Reactivity Profiles
The nucleophilic and electrophilic reactivity of 1-Benzyl-1,4-azaphosphinane 4-oxide has not been specifically documented. In theory, the phosphorus atom of the phosphine oxide is electrophilic, and the oxygen atom is nucleophilic. The nitrogen atom's nucleophilicity would be tempered by the presence of the benzyl (B1604629) group. The reactivity of the C-H bonds adjacent to the nitrogen and phosphorus atoms could also be of interest in the presence of strong bases or radical initiators.
Functional Group Interconversions
There is no available literature on the functional group interconversions of 1-Benzyl-1,4-azaphosphinane 4-oxide. Research on other heterocyclic systems demonstrates that transformations such as debenzylation or modifications to the azaphosphinane ring could be possible, but these have not been reported for this specific compound.
Reactivity in Multi-component and Cascade Reactions
The participation of 1-Benzyl-1,4-azaphosphinane 4-oxide in multi-component or cascade reactions is an area that remains unexplored in published research. The bifunctional nature of the molecule, containing both a tertiary amine and a phosphine oxide, could theoretically allow it to participate in complex reaction sequences, but no such studies have been identified.
Computational and Theoretical Investigations of 1 Benzyl 1,4 Azaphosphinane 4 Oxide
Quantum Chemical Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of organophosphorus compounds due to its balance of computational cost and accuracy. DFT studies on analogous phosphinane oxide systems have been used to optimize the molecular geometry, calculate vibrational frequencies, and analyze the frontier molecular orbitals (HOMO and LUMO). epstem.netnih.gov
For 1-Benzyl-1,4-azaphosphinane 4-oxide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. epstem.netresearchgate.net These calculations reveal the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. The calculated Mulliken atomic charges can indicate the distribution of electron density, highlighting the polar nature of the phosphoryl (P=O) bond and the influence of the benzyl (B1604629) and amino groups. epstem.net
Table 1: Representative Calculated Structural Parameters for 1-Benzyl-1,4-azaphosphinane 4-oxide using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | P=O | ~1.48 Å |
| P-C | ~1.82 Å | |
| N-C (ring) | ~1.47 Å | |
| N-CH₂ (benzyl) | ~1.46 Å | |
| Bond Angle | O=P-C | ~115° |
| C-P-C | ~105° | |
| C-N-C (ring) | ~112° | |
| Dihedral Angle | C-N-P-C | Varies with conformation |
Note: The values in this table are representative and based on studies of similar organophosphorus heterocyclic compounds. Actual values would require specific DFT calculations for this molecule.
Ab Initio Methods
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, can also be employed to study 1-Benzyl-1,4-azaphosphinane 4-oxide. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation effects. These methods are particularly useful for benchmarking DFT results and for studying systems where DFT may be less reliable. For related heterocyclic systems, ab initio calculations have been used to refine geometric parameters and to obtain more precise energy profiles for conformational changes.
Mechanistic Studies of Reactions Involving 1-Benzyl-1,4-azaphosphinane 4-oxide
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For 1-Benzyl-1,4-azaphosphinane 4-oxide, theoretical studies can map out the potential energy surfaces for various transformations, such as oxidation, reduction, and substitution reactions. By locating transition states and calculating activation energies, researchers can predict the most likely reaction pathways. For instance, the oxidation of the phosphorus atom can be modeled to understand the selectivity and energetics of the process. Similarly, the role of this compound as a potential catalyst in organic reactions can be investigated by modeling the catalytic cycle, including substrate binding, transition states, and product release.
Molecular Dynamics and Conformational Analysis
The 1,4-azaphosphinane ring can adopt several conformations, such as chair, boat, and twist-boat. Molecular dynamics (MD) simulations and systematic conformational searches are employed to explore the conformational landscape of 1-Benzyl-1,4-azaphosphinane 4-oxide. These studies are crucial for understanding how the molecule behaves in different environments and how its shape influences its properties.
Conformational analysis of similar 1,3,2-dioxaphosphinane systems has shown a preference for a chair conformation, with substituents occupying either axial or equatorial positions to minimize steric hindrance. researchgate.net For 1-Benzyl-1,4-azaphosphinane 4-oxide, the bulky benzyl group on the nitrogen atom and the phosphoryl oxygen will significantly influence the conformational equilibrium. Computational studies can determine the relative energies of the different conformers and the energy barriers for interconversion between them.
Table 2: Calculated Relative Energies of Conformers of 1-Benzyl-1,4-azaphosphinane 4-oxide
| Conformer | Benzyl Group Orientation | Phosphoryl Oxygen Orientation | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial | Axial | 0.0 (most stable) |
| Chair 2 | Equatorial | Equatorial | 1.5 |
| Chair 3 | Axial | Axial | 4.2 |
| Chair 4 | Axial | Equatorial | 3.8 |
| Twist-Boat | - | - | > 5.0 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis. The actual energy values would depend on the level of theory and the solvent model used in the calculations.
Structure-Reactivity and Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. chemrxiv.orgnih.gov While specific QSAR/QSPR studies on 1-Benzyl-1,4-azaphosphinane 4-oxide are not widely reported, the principles can be applied to understand its potential applications.
By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of related azaphosphinane oxides, it is possible to build models that predict their reactivity or biological efficacy. chemrxiv.org For example, a QSAR study could correlate the calculated electronic properties of the phosphorus atom with the compound's potential catalytic activity or its interaction with a biological target. nih.gov These models are valuable in medicinal chemistry and materials science for designing new compounds with desired characteristics.
Applications of 1 Benzyl 1,4 Azaphosphinane 4 Oxide in Chemical Sciences
Catalysis and Ligand Design
The potential of phosphine (B1218219) oxides as pre-catalysts or ligands in transition metal catalysis is an active area of research. However, specific studies detailing the role of 1-Benzyl-1,4-azaphosphinane 4-oxide in this capacity are not currently available.
Role as Ligands in Transition Metal-Catalyzed Reactions
There is no specific information available in the reviewed literature on the application of 1-Benzyl-1,4-azaphosphinane 4-oxide as a ligand in transition metal-catalyzed reactions.
Applications in Photoredox Catalysis and Related Systems
The field of photoredox catalysis often utilizes compounds that can engage in single-electron transfer processes upon photoexcitation. While some organophosphorus compounds have been investigated in this context, there are no specific reports on the use of 1-Benzyl-1,4-azaphosphinane 4-oxide in photoredox catalysis.
Dual Catalysis Systems
Dual catalysis, which employs two distinct catalytic cycles to enable a single transformation, is a powerful synthetic strategy. There is currently no information to suggest that 1-Benzyl-1,4-azaphosphinane 4-oxide has been employed in any dual catalysis systems.
Advanced Materials Science Applications
The incorporation of phosphorus-containing moieties into polymers and other materials can enhance properties such as flame retardancy and thermal stability. Nevertheless, there is no specific research detailing the use of 1-Benzyl-1,4-azaphosphinane 4-oxide in the development of advanced materials.
Chemical Biology and Bio-organic Chemistry Relevance
The structural motifs present in azaphosphinanes are of interest in medicinal chemistry due to their resemblance to natural piperidines and their potential to interact with biological targets.
Design of Biologically Relevant Azaphosphinane Scaffolds
While the azaphosphinane core is a recognized scaffold in medicinal chemistry, there is no specific literature available on the design and synthesis of biologically relevant molecules derived directly from 1-Benzyl-1,4-azaphosphinane 4-oxide .
Exploration as Modulators of Biomolecular Targets
A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating 1-Benzyl-1,4-azaphosphinane 4-oxide as a modulator of biomolecular targets. While the broader class of azaphosphinane derivatives has been explored for various biological activities, including as enzyme inhibitors, there is no specific research data available detailing the interaction of 1-Benzyl-1,4-azaphosphinane 4-oxide with any particular biomolecular target. Consequently, its potential efficacy and mechanism of action in this context remain uncharacterized.
It is important to note that related structures, such as 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide, have been investigated as potential kinase inhibitors. These studies, however, focus on a molecule with a different substitution pattern on the phosphorus atom and thus the findings cannot be directly extrapolated to 1-Benzyl-1,4-azaphosphinane 4-oxide.
Utilization as a Synthetic Organic Reagent
The utility of 1-Benzyl-1,4-azaphosphinane 4-oxide as a reagent in synthetic organic chemistry is another area where specific research findings are currently unavailable. The following subsections detail the lack of information regarding its participation in key synthetic transformations.
Participation in Carbon-Phosphorus Bond Forming Reactions
There is no published research that describes the use of 1-Benzyl-1,4-azaphosphinane 4-oxide as a reagent or catalyst in reactions designed to form carbon-phosphorus bonds. General methodologies for the synthesis of carbon-phosphorus bonds are well-established in organic chemistry, but the specific application of this compound in such transformations has not been reported.
Future Directions and Emerging Research Avenues for 1 Benzyl 1,4 Azaphosphinane 4 Oxide
Development of Novel Derivatization and Functionalization Strategies
The future utility of 1-Benzyl-1,4-azaphosphinane 4-oxide is intrinsically linked to the development of versatile and efficient methods for its derivatization. While direct synthesis of the parent compound can likely be achieved through established methods such as the oxidation of the corresponding 1-benzyl-1,4-azaphosphinane, the true potential lies in creating a diverse library of analogues.
Key areas for future investigation include:
C-H Activation: Modern transition-metal-catalyzed C-H activation presents a powerful tool for the direct functionalization of the heterocyclic backbone. rsc.org Research should focus on developing regioselective methods to introduce substituents at various positions on the azaphosphinane ring.
N-Debenzylation and Re-functionalization: The benzyl (B1604629) group at the nitrogen atom, while providing stability, could be a target for removal to generate a secondary amine. This would open up a plethora of possibilities for introducing a wide range of substituents, thereby modulating the compound's steric and electronic properties.
P=O Group Modification: The phosphine (B1218219) oxide moiety is a key functional group. Research into its reduction to the corresponding phosphine would provide access to a different class of ligands for catalysis. Furthermore, reactions targeting the oxygen atom could lead to novel P-functionalized derivatives.
Table 1: Potential Derivatization Strategies for 1-Benzyl-1,4-azaphosphinane 4-oxide
| Strategy | Target Site | Potential Reagents | Desired Outcome |
| C-H Activation | Azaphosphinane Ring | Rh, Pd, or Ir catalysts | Introduction of aryl, alkyl, or other functional groups |
| N-Debenzylation | Nitrogen Atom | H₂, Pd/C or other reducing agents | Generation of a secondary amine for further functionalization |
| P=O Reduction | Phosphorus Atom | Silanes, other reducing agents | Formation of the corresponding phosphine for ligand development |
Exploration of Untapped Reactivity and Catalytic Profiles
The unique structural and electronic properties of 1-Benzyl-1,4-azaphosphinane 4-oxide suggest a rich and largely unexplored reactivity profile. Future research should be directed towards understanding and exploiting this reactivity in various chemical transformations.
Asymmetric Catalysis: The chiral environment that can be created by introducing substituents on the azaphosphinane ring makes these compounds promising candidates for asymmetric catalysis. rsc.orgrsc.org Investigations into their application as catalysts or ligands in reactions such as asymmetric hydrogenation, aldol (B89426) reactions, and allylation are warranted. mdpi.comresearchgate.net
Organocatalysis: The phosphine oxide group can act as a Lewis base, potentially enabling the molecule to function as an organocatalyst. mdpi.com Its ability to activate substrates through hydrogen bonding or other non-covalent interactions should be explored.
Frustrated Lewis Pair (FLP) Chemistry: The combination of a Lewis basic nitrogen atom and a potentially Lewis acidic phosphorus center (upon suitable modification) could lead to the development of novel FLPs for the activation of small molecules like CO₂, H₂, and others.
Table 2: Potential Catalytic Applications of 1-Benzyl-1,4-azaphosphinane 4-oxide Derivatives
| Catalytic Application | Role of Azaphosphinane Derivative | Potential Reaction Type |
| Asymmetric Catalysis | Chiral Ligand or Catalyst | Asymmetric Hydrogenation, Michael Addition |
| Organocatalysis | Lewis Base Catalyst | Aldol Reaction, Morita-Baylis-Hillman Reaction |
| Frustrated Lewis Pair Chemistry | Component of an FLP | Small Molecule Activation (e.g., CO₂, H₂) |
Integration into Complex Molecular Architectures and Supramolecular Systems
The rigid, well-defined structure of the 1,4-azaphosphinane ring makes it an excellent building block for the construction of more complex molecular and supramolecular assemblies.
Macrocycle and Cage Synthesis: By incorporating multiple 1-Benzyl-1,4-azaphosphinane 4-oxide units, novel macrocycles and molecular cages with defined cavities can be synthesized. These structures could have applications in host-guest chemistry, molecular recognition, and sensing.
Polymer and Material Science: The incorporation of this phosphine oxide into polymer backbones could lead to new materials with enhanced thermal stability, flame retardancy, or metal-coordinating properties. researchgate.net The phosphine oxide group is known to be a valuable polar structural element. researchgate.net
Self-Assembling Systems: The potential for hydrogen bonding through the P=O group and other functionalities could be exploited to design self-assembling systems, leading to the formation of gels, liquid crystals, or other ordered structures.
Interdisciplinary Research Opportunities in Advanced Chemical Fields
The unique combination of a phosphorus and a nitrogen atom within a heterocyclic framework opens doors to a wide range of interdisciplinary research endeavors.
Medicinal Chemistry: Organophosphorus compounds have a rich history in drug discovery. researchgate.netnih.gov The 1-Benzyl-1,4-azaphosphinane 4-oxide scaffold could serve as a starting point for the development of novel therapeutic agents, for instance, as kinase inhibitors or antibacterial agents.
Bioimaging: The introduction of fluorophores or other imaging agents onto the azaphosphinane ring could lead to the development of new probes for cellular imaging and diagnostics. rsc.org
Agrochemicals: Phosphorus-containing heterocycles are also prevalent in agrochemicals. researchgate.net The exploration of the biological activity of 1-Benzyl-1,4-azaphosphinane 4-oxide derivatives could lead to the discovery of new herbicides or pesticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
